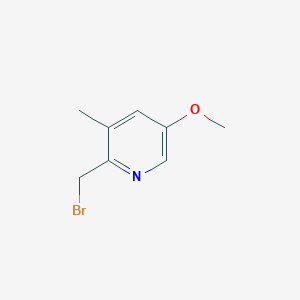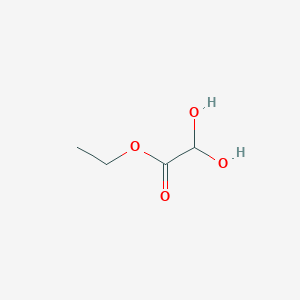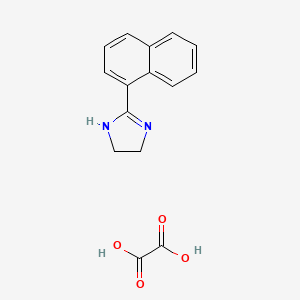
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate is a synthetic organic compound that belongs to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate typically involves the following steps:
Formation of Naphthalen-1-ylamine: This intermediate can be synthesized by the reduction of 1-nitronaphthalene using hydrogen gas in the presence of a palladium catalyst.
Cyclization to Form Imidazole Ring: The naphthalen-1-ylamine is then reacted with glyoxal in the presence of ammonium acetate to form the imidazole ring.
Oxalate Formation: The final step involves the reaction of the imidazole derivative with oxalic acid to form the oxalate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with unique optical and electronic properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate involves its interaction with specific molecular targets and pathways. The naphthalene ring can intercalate into DNA, disrupting its structure and function. The imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.
Imidazole: A five-membered ring containing two nitrogen atoms.
Naphthalen-1-ylamine: An intermediate in the synthesis of 2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate.
Uniqueness
This compound is unique due to its fused naphthalene and imidazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H14N2O4 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-4,5-dihydro-1H-imidazole;oxalic acid |
InChI |
InChI=1S/C13H12N2.C2H2O4/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;3-1(4)2(5)6/h1-7H,8-9H2,(H,14,15);(H,3,4)(H,5,6) |
Clave InChI |
QWOUTLPNNVPJIT-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


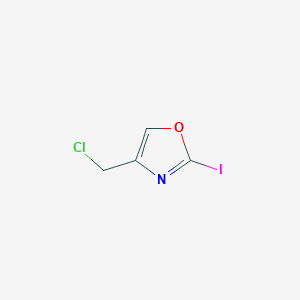

![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
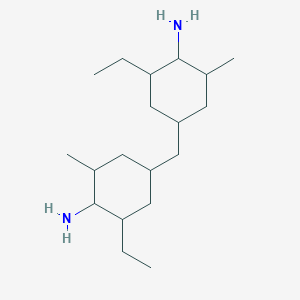
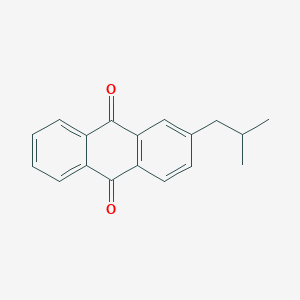
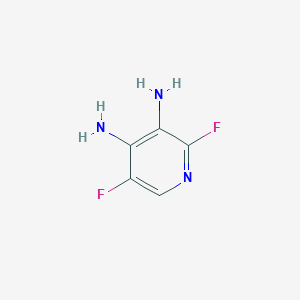
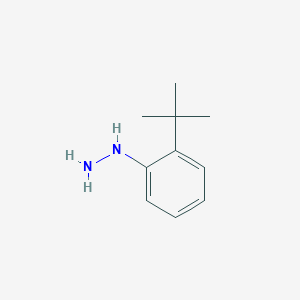
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)

![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)

